molecular formula C12H21NO3 B1410302 tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 1363210-35-8

tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No. B1410302
CAS RN: 1363210-35-8
M. Wt: 227.3 g/mol
InChI Key: FZSNTGVWRIIJNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is a compound with the molecular formula C10H18N2O2 . It has been used as a reactant in the synthesis of pharmaceuticals such as CNS penetrant CXCR2 antagonists for the potential treatment of CNS demyelinating .


Synthesis Analysis

The synthesis of similar compounds often involves intramolecular lactonization reactions . For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]heptane-5-carboxylate was synthesized from the corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via an intramolecular lactonization reaction .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using 1H NMR spectroscopy and high-resolution mass spectrometry .


Physical And Chemical Properties Analysis

Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate has a molecular weight of 198.262 Da .

Scientific Research Applications

Synthesis and Scalability

The compound tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate has been a focus of research due to its potential in various chemical syntheses. A notable study by Maton et al. (2010) detailed an efficient and scalable route to synthesize an enantiomerically pure form of this compound. This process, starting from commercially available chiral lactone, has been scaled up to produce kilogram amounts in 43% yield over nine chemical transformations (Maton et al., 2010).

Chemical Transformations and Applications

The versatility of tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate in chemical transformations is evident in various studies. For instance, Carroll et al. (2001) developed a high-yield synthesis method for this compound, which is crucial in preparing epibatidine analogues, demonstrating its role in synthesizing complex molecules with potential biological activity (Carroll et al., 2001). Another study by Moriguchi et al. (2014) focused on the synthesis and molecular structure of a variant of this compound, highlighting its role in studying stereochemistry and molecular interactions (Moriguchi et al., 2014).

Contributions to Medicinal Chemistry

While avoiding details on drug use and side effects, it's noteworthy that the compound has been investigated for its potential in medicinal chemistry. For example, Campbell et al. (2009) described the enantioselective synthesis of a related compound, highlighting its significance in the development of CCR2 antagonists, which are important in the field of immunology and inflammation research (Campbell et al., 2009).

Role in Developing Novel Compounds

Research by Meyers et al. (2009) introduced efficient routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, which is significant for developing novel compounds that complement piperidine ring systems. This study underscores the compound's role in expanding chemical space and exploring new molecular frameworks (Meyers et al., 2009).

Mechanism of Action

While the mechanism of action for the specific compound you’re interested in is not available, similar compounds have been used in the synthesis of pharmaceuticals such as CNS penetrant CXCR2 antagonists .

Future Directions

The future directions for research on similar compounds could involve devising novel routes of synthesis, given their efficiency in limiting the progression of certain conditions .

properties

IUPAC Name

tert-butyl 5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-10(13)5-9(8)7-14/h8-10,14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSNTGVWRIIJNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101123086
Record name 2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 5-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101123086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

CAS RN

1363210-35-8
Record name 2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 5-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363210-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 5-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101123086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 4
tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 5
tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 6
tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.